Vadadustat

Catalog No.
S546509
CAS No.
1000025-07-9
M.F
C14H11ClN2O4
M. Wt
306.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vadadustat

CAS Number

1000025-07-9

Product Name

Vadadustat

IUPAC Name

2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

InChI

InChI=1S/C14H11ClN2O4/c15-10-3-1-2-8(4-10)9-5-11(18)13(16-6-9)14(21)17-7-12(19)20/h1-6,18H,7H2,(H,17,21)(H,19,20)

InChI Key

JGRXMPYUTJLTKT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AKB-6548; AKB 6548; AKB6548; PG-1016548; PG 1016548; PG1016548; B-506; B506; Vadadustat

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O

The exact mass of the compound Vadadustat is 306.0407 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Vadadustat is an orally administered, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. By inhibiting these enzymes, Vadadustat stabilizes HIF-α, a transcription factor that regulates genes involved in erythropoiesis, leading to increased endogenous production of erythropoietin (EPO) and subsequent stimulation of red blood cell production. This mechanism makes it a key compound in the study and management of anemia, particularly in the context of chronic kidney disease (CKD). For procurement purposes, its specific chemical structure, solubility, and established performance in maintaining hemoglobin levels are critical considerations when compared to other compounds in its class.

While several HIF-prolyl hydroxylase inhibitors exist, such as Daprodustat and Roxadustat, they are not directly interchangeable with Vadadustat due to significant differences in their pharmacological profiles, which can impact experimental outcomes and formulation requirements. For instance, Vadadustat exhibits a slower rate of erythropoiesis compared to Daprodustat, necessitating different dosing and observation schedules in research settings. Furthermore, the solubility characteristics of Vadadustat, being sparingly soluble in aqueous buffers, require specific handling and formulation strategies, such as the use of organic solvents like DMSO or DMF for stock solutions, which may not be compatible with all experimental designs. The existence of various crystalline forms and co-crystals of Vadadustat also means that the specific form procured can influence its physical properties and bioavailability, making it critical to source the exact specified form for reproducible results.

Differential Erythropoietic Response Rate Compared to Daprodustat

In a comparative study, Vadadustat demonstrated a slower onset of action in increasing hemoglobin (Hb) levels compared to Daprodustat in non-dialysis patients with chronic kidney disease. After one month of treatment, the mean Hb level in the Daprodustat group increased from 10.7 g/dL to 11.5 g/dL, while the Vadadustat group's mean Hb level remained stable, moving from 10.7 g/dL to 10.6 g/dL. By six months, the Hb level in the Daprodustat group reached 12.1 g/dL, compared to 11.3 g/dL in the Vadadustat group.

Evidence DimensionChange in Hemoglobin (Hb) Levels
Target Compound DataStable Hb levels after 1 month (10.7 to 10.6 g/dL); 11.3 g/dL after 6 months
Comparator Or BaselineDaprodustat: Increase in Hb from 10.7 to 11.5 g/dL after 1 month; 12.1 g/dL after 6 months
Quantified DifferenceSlower and less pronounced increase in Hb levels compared to Daprodustat over a 6-month period.
ConditionsRetrospective study in non-dialysis patients with chronic kidney disease.

This slower, more gradual erythropoietic response may be advantageous in research settings where a rapid increase in hematocrit is not desired, allowing for more controlled studies of anemia correction.

Defined Solubility Profile Requiring Specific Handling for In Vitro Assays

Vadadustat is characterized by its low solubility in aqueous buffers, which is a critical factor for its use in in vitro research. Its solubility is approximately 2 mg/ml in ethanol, 5 mg/ml in DMSO, and 0.04 mg/ml in a 1:20 solution of DMF:PBS (pH 7.2). This necessitates the use of organic solvents for preparing stock solutions, with a recommendation to not store the aqueous solution for more than one day to avoid precipitation. This is a key differentiator from other compounds that may have higher aqueous solubility.

Evidence DimensionSolubility in Common Solvents
Target Compound DataApprox. 2 mg/ml in ethanol, 5 mg/ml in DMSO, 0.04 mg/ml in 1:20 DMF:PBS (pH 7.2)
Comparator Or BaselineGeneral requirement for organic solvent stock solutions for sparingly soluble compounds.
Quantified DifferenceSpecific solubility values provide a quantitative basis for formulation development.
ConditionsStandard laboratory conditions for solubility testing.

Understanding the specific solubility of Vadadustat is crucial for designing reproducible in vitro experiments and avoiding compound precipitation, which can lead to inaccurate results.

Distinct Efficacy Profile in Dialysis-Dependent vs. Non-Dialysis-Dependent Settings

In a network meta-analysis of Phase 3 clinical trials, Vadadustat's efficacy in raising hemoglobin levels in dialysis-dependent chronic kidney disease (DD-CKD) patients was found to be less pronounced compared to Roxadustat and Daprodustat. However, in non-dialysis-dependent CKD (NDD-CKD) patients, the efficacy of Vadadustat was comparable to that of Roxadustat and Daprodustat. This differential efficacy profile is a key consideration for selecting the appropriate HIF-PH inhibitor for a specific research context.

Evidence DimensionRelative Efficacy in Raising Hemoglobin Levels
Target Compound DataLower efficacy in DD-CKD; comparable efficacy in NDD-CKD
Comparator Or BaselineRoxadustat and Daprodustat: Higher efficacy in DD-CKD
Quantified DifferenceQualitative difference in relative efficacy depending on dialysis status.
ConditionsNetwork meta-analysis of 17 Phase 3 randomized controlled trials.

For research focused on anemia in DD-CKD, this evidence suggests that higher doses of Vadadustat or alternative HIF-PH inhibitors might be necessary to achieve the desired biological effect, impacting experimental design and cost.

Studies Requiring a Gradual and Controlled Erythropoietic Response

Based on its slower onset of action in elevating hemoglobin levels compared to other HIF-PH inhibitors like Daprodustat, Vadadustat is the preferred compound for preclinical and clinical research where a rapid and pronounced increase in red blood cell mass could confound the study of other variables. This allows for a more controlled investigation of the physiological effects of anemia correction.

In Vitro Studies with Well-Defined and Controlled Formulation Protocols

Given its specific and somewhat limited solubility in aqueous solutions, Vadadustat is well-suited for in vitro studies where precise control over the formulation is possible and the use of organic solvents like DMSO or DMF is acceptable. This ensures the compound remains in solution and delivers reproducible results in cell-based assays and other in vitro models.

Comparative Efficacy Studies of HIF-PH Inhibitors in Non-Dialysis-Dependent Anemia Models

The comparable efficacy of Vadadustat to other HIF-PH inhibitors in non-dialysis-dependent settings makes it a valuable tool for comparative studies aiming to elucidate the nuanced differences between these compounds in this specific context. Its distinct pharmacological profile can help researchers dissect the specific mechanisms and effects of different HIF-PH inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

306.0407345 Da

Monoisotopic Mass

306.0407345 Da

Heavy Atom Count

21

Appearance

White to off-white solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I60W9520VV

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Vadadustat is indicated for the treatment of symptomatic anemia associated with chronic kidney disease (CKD) in adults on chronic maintenance dialysis.
Vafseo is indicated for the treatment of symptomatic anaemia associated with chronic kidney disease (CKD) in adults on chronic maintenance dialysis.
Treatment of anaemia due to chronic disorders

Pharmacology

Vadadustat is an orally bioavailable, hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor (HIF-PHI), with potential anti-anemic and anti-inflammatory activities. Upon administration, vadadustat binds to and inhibits HIF-PH, an enzyme responsible for the degradation of transcription factors in the HIF family under normal oxygen conditions. This prevents HIF breakdown and promotes HIF activity. Increased HIF activity leads to an increase in endogenous erythropoietin production, thereby enhancing erythropoiesis. It also reduces the expression of the peptide hormone hepcidin, improves iron availability, and boosts hemoglobin (Hb) levels. HIF regulates the expression of genes in response to reduced oxygen levels, including genes required for erythropoiesis and iron metabolism. In addition, HIF 1-alpha (HIF1A) may play a role in reducing inflammation during acute lung injury (ALI) through HIF-dependent control of glucose metabolism in the alveolar epithelium.

Mechanism of Action

Hypoxia-inducible factors (HIFs) are transcription factors responsible for cellular survival under hypoxic conditions. They regulate a number of processes including angiogenesis, cell growth and differentiation, various metabolic processes, and erythropoiesis. Under normoxic conditions, HIFs are degraded via hydroxylation by prolyl-hydroxylase dioxygenases. Vadadustat is an inhibitor of HIF-prolyl-hydroxylases (HIF-PHI), that facilitates increased HIF activity in the absence of hypoxic conditions. The increased levels of HIF prompted by vadadustat stimulate endogenous erythropoietin production, increasing iron mobilization and contributing to the gradual rise of hemoglobin levels and the correction of iron metabolism. In patients with anemia of chronic kidney disease, in whom normal erythropoiesis is dysfunctional, this leads to the correction of anemia.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
HIF hydroxylase [EC:1.14.11.29]
EGLN (HPH) [HSA:54583 112398 112399] [KO:K09592]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1000025-07-9

Absorption Distribution and Excretion

Following single and repeated doses, vadadustat is rapidly absorbed. The Tmax of vadadustat ranges between 2 and 3 hr. No significant accumulation was detected in healthy subjects given repeated doses of vadadustat. Compared to fasted conditions, the administration of a 450 mg vadadustat tablet with a standard high-fat meal decreased the Cmax and AUC by 27% and 6%, respectively. Vadadustat may be taken with or without food. The mean blood-to-plasma ratio of vadadustat went from 0.50 to 0.55, suggesting that the sequestration of vadadustat into red blood cells is minimal.
In healthy subjects given a single dose of 650 mg of radiolabelled vadadustat, 85.9% of the dose was recovered, with 58.9% appearing in urine and 26.9% in feces. Small amounts of the unchanged form of vadadustat are excreted in urine and feces (<1% and 9%, respectively).
The apparent volume of distribution of vadadustat in patients with chronic kidney disease is 11.6 L.
In healthy subjects given a single dose of 300 mg of vadadustat, the apparent total body clearance ranged from 1.7 L/h to 1.9 L/h. In patients with chronic kidney disease, the clearance of vadadustat is 0.8 L/h.

Metabolism Metabolites

Vadadustat is mainly metabolized by UDP-glucuronosyltransferase (UGT) enzymes, forming O-glucuronide conjugates via direct glucuronidation. The metabolism of vadadustat via cytochrome P450s (CYPs) is minimal. The major metabolite of vadadustat is vadadustat-O-glucuronide, which has 15% of the AUC of plasma radioactivity, and it is catalyzed by multiple UGT enzymes, including UGT1A1, UGT1A7, UGT1A8 and UGT1A9. Vadadustat acyl glucuronide is a minor metabolite with 0.047% of the total radioactivity in plasma. None of the vadadustat metabolites are active.

Wikipedia

Vadadustat

Biological Half Life

In patients with dialysis-dependent chronic kidney disease, the half-life of vadadustat was 9.2 hours.

Use Classification

Human drugs -> Antianemic preparations -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Pergola PE, Spinowitz BS, Hartman CS, Maroni BJ, Haase VH (November 2016). "Vadadustat, a novel oral HIF stabilizer, provides effective anemia treatment in nondialysis-dependent chronic kidney disease". Kidney International. 90 (5): 1115–1122. doi:10.1016/j.kint.2016.07.019. PMID 27650732.

Gupta N, Wish JB (June 2017). "Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD". American Journal of Kidney Diseases. 69 (6): 815–826. doi:10.1053/j.ajkd.2016.12.011. PMID 28242135.

Martin ER, Smith MT, Maroni BJ, Zuraw QC, deGoma EM (2017). "Clinical Trial of Vadadustat in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease". American Journal of Nephrology. 45 (5): 380–388. doi:10.1159/000464476. PMC 5452283. PMID 28343225.

Eckardt KU, Agarwal R, Aswad A, Awad A, Block GA, Bacci MR, et al. (April 2021). "Safety and Efficacy of Vadadustat for Anemia in Patients Undergoing Dialysis". The New England Journal of Medicine. 384 (17): 1601–1612. doi:10.1056/NEJMoa2025956. PMID 33913638.

Chertow GM, Pergola PE, Farag YM, Agarwal R, Arnold S, Bako G, et al. (April 2021). "Vadadustat in Patients with Anemia and Non-Dialysis-Dependent CKD". The New England Journal of Medicine. 384 (17): 1589–1600. doi:10.1056/NEJMoa2035938. PMID 33913637

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